![molecular formula C17H17NO2 B13448130 2-[(2,5-Dimethylphenoxy)methyl]mandelonitrile](/img/structure/B13448130.png)
2-[(2,5-Dimethylphenoxy)methyl]mandelonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,5-Dimethylphenoxy)methyl]mandelonitrile is a chemical compound with the molecular formula C17H17NO2 and a molecular weight of 267.32 g/mol. It is an intermediate used in the synthesis of Mandestrobin, a novel fungicide with a methoxyacetamid structure. Mandestrobin is known for its safer profiles for human health and the environment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dimethylphenoxy)methyl]mandelonitrile involves the reaction of 2,5-dimethylphenol with benzyl cyanide under specific conditions. The reaction typically requires a base such as sodium hydroxide and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2,5-Dimethylphenoxy)methyl]mandelonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Primary amines.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-[(2,5-Dimethylphenoxy)methyl]mandelonitrile is primarily used as an intermediate in the synthesis of Mandestrobin. Mandestrobin is a strobilurin fungicide used to control various fungal diseases in crops . It is applied to cereals, oilseed rape, fruits, nuts, and beans . The compound’s safer profile for human health and the environment makes it a preferred choice in agricultural applications .
Mecanismo De Acción
The mechanism of action of 2-[(2,5-Dimethylphenoxy)methyl]mandelonitrile is related to its role as an intermediate in the synthesis of Mandestrobin. Mandestrobin acts as a quinone outside inhibitor (QoI), disrupting the electron transport chain in fungal mitochondria . This inhibition leads to the cessation of ATP production, ultimately causing fungal cell death .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-[(2,5-Dimethylphenoxy)methyl]mandelonitrile is unique due to its specific structure, which allows it to be an effective intermediate in the synthesis of Mandestrobin. Its safer profile for human health and the environment further distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C17H17NO2 |
|---|---|
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
2-[2-[(2,5-dimethylphenoxy)methyl]phenyl]-2-hydroxyacetonitrile |
InChI |
InChI=1S/C17H17NO2/c1-12-7-8-13(2)17(9-12)20-11-14-5-3-4-6-15(14)16(19)10-18/h3-9,16,19H,11H2,1-2H3 |
Clave InChI |
RQUKVURKWRLOAY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2C(C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


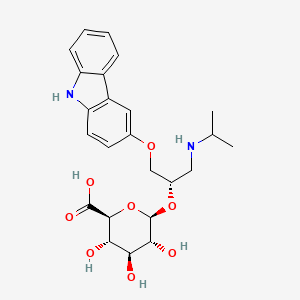
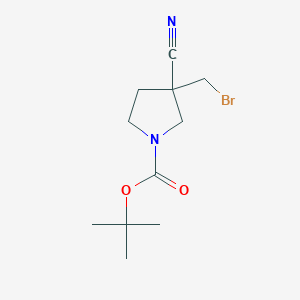
![3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(1-oxopropoxy)benzenemethanol](/img/structure/B13448055.png)
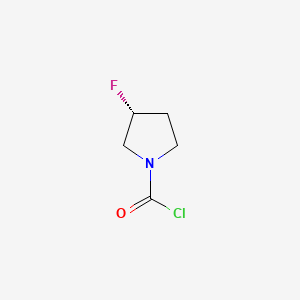
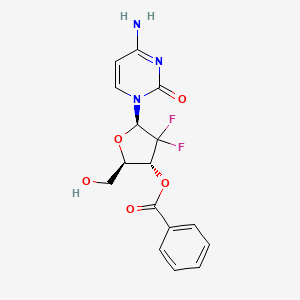
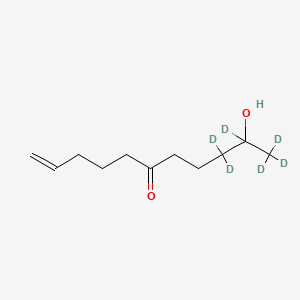
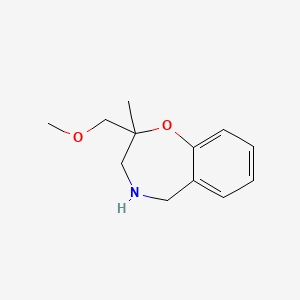
![{5-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetic acid](/img/structure/B13448073.png)
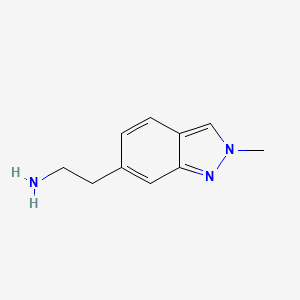
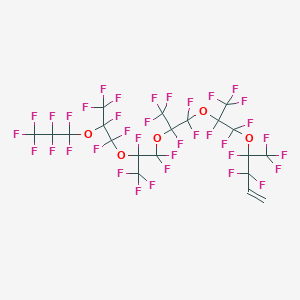
![(2R,3R)-4-[2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethoxy]-2,3-dihydroxy-4-oxobutanoic acid](/img/structure/B13448077.png)
![(3S,5S,6R,8R,9S,10R,13S,14S,17S)-2-(hydroxymethyl)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,6,17-triol](/img/structure/B13448090.png)
![[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP)](/img/structure/B13448103.png)

